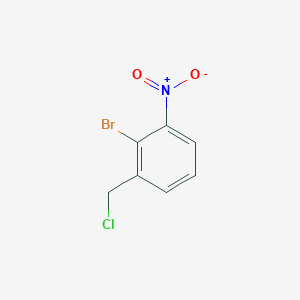

2-Bromo-1-(chloromethyl)-3-nitrobenzene

Description

Properties

Molecular Formula |

C7H5BrClNO2 |

|---|---|

Molecular Weight |

250.48 g/mol |

IUPAC Name |

2-bromo-1-(chloromethyl)-3-nitrobenzene |

InChI |

InChI=1S/C7H5BrClNO2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4H2 |

InChI Key |

VLKYVNQTZDFLKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethyl)-3-nitrobenzene typically involves the bromination of 1-(chloromethyl)-3-nitrobenzene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine or chlorine atoms.

Reduction: The major product is 2-Bromo-1-(aminomethyl)-3-nitrobenzene.

Oxidation: Oxidation products are less common but can include various oxidized derivatives of the benzene ring.

Scientific Research Applications

2-Bromo-1-(chloromethyl)-3-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethyl)-3-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

1-Bromo-3-chloro-2-nitrobenzene (CAS 59772-48-4): Similarity: 0.96 (based on substituent positions) .

5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (CAS 1435806-75-9): Molecular Formula: C₆H₂BrClFNO₂. Difference: Fluorine at position 2 increases electronegativity, altering solubility (logP: ~2.1 vs. ~2.4 for the parent compound) .

2-Bromo-1-methoxy-3-nitrobenzene (CAS 67853-37-6):

Physicochemical Properties

Data Table :

| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| 2-Bromo-1-(chloromethyl)-3-nitrobenzene | 236.45 | Br (C2), Cl-CH₂ (C1), NO₂ (C3) | 85–87 (estimated) | 2.4 |

| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | 254.44 | Br (C5), Cl (C1), F (C2), NO₂ (C3) | 72–74 | 2.1 |

| 2-Bromo-1-methoxy-3-nitrobenzene | 232.03 | Br (C2), OCH₃ (C1), NO₂ (C3) | 68–70 | 1.8 |

| 1-Bromo-3-chloro-2-nitrobenzene | 236.45 | Br (C1), Cl (C3), NO₂ (C2) | 90–92 | 2.3 |

Research Findings and Theoretical Insights

Anisotropic Displacement Parameters (ADPs)

- Study : DFT calculations predicted similar ADPs for this compound and its bromo analog. However, experimental ADPs for the bromo compound were 20–30% larger, suggesting greater lattice disorder or anharmonic motion .

Biological Activity

The molecular formula of 2-Bromo-1-(chloromethyl)-3-nitrobenzene is CHBrClNO. The presence of halogen and nitro groups often influences the reactivity and biological interactions of such compounds.

Biological Activity Overview

Although detailed studies specifically focusing on this compound are scarce, it is essential to consider the biological activities associated with similar nitroaromatic compounds. The following sections summarize relevant findings regarding antimicrobial properties, cytotoxicity, and potential mutagenicity.

Antimicrobial Properties

Nitro groups in aromatic compounds are frequently associated with antimicrobial activity. For instance, compounds like 2-bromo-1-chloro-4-nitrobenzene have shown significant antimicrobial effects due to their structural similarities to this compound. The nitro group can undergo reduction in bacterial cells, leading to the generation of reactive intermediates that can damage cellular components, thereby exhibiting bactericidal properties.

Cytotoxic Effects

Halogenated compounds can exhibit cytotoxic effects, which may be relevant for understanding the biological activity of this compound. Studies indicate that certain nitroaromatic compounds can induce apoptosis in various cell lines through oxidative stress mechanisms. This suggests that this compound may also have cytotoxic potential, warranting further investigation.

Mutagenicity and Carcinogenic Potential

The genotoxicity of nitroaromatic compounds is a significant area of concern. For example, studies on related compounds have indicated weak mutagenic activity in bacterial systems but not in mammalian cell systems . The inconsistency in results highlights the need for more comprehensive studies on this compound's mutagenic potential. Given that some nitroaromatic compounds have been linked to carcinogenic effects, there is a possibility that this compound could exhibit similar risks under certain conditions .

Comparative Analysis with Similar Compounds

To provide a clearer understanding of where this compound stands in relation to other similar compounds, the following table summarizes key characteristics:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Aromatic compound with bromine, chloromethyl, and nitro groups | Potential antimicrobial and cytotoxic activity |

| 2-Bromo-1-chloro-4-nitrobenzene | Nitro group at para position | Significant antimicrobial properties |

| 1-Chloro-2-nitrobenzene | Known for weak mutagenic activity | Suspected genotoxicity |

Case Studies

While specific case studies on this compound are lacking, research on related nitroaromatic compounds provides valuable insights:

- Antimicrobial Study : A study demonstrated that derivatives of halogenated nitrobenzenes exhibited potent antibacterial activity against various strains of bacteria. The mechanism was attributed to the formation of reactive oxygen species (ROS) upon reduction of the nitro group within bacterial cells.

- Cytotoxicity Research : In vitro studies indicated that certain nitroaromatic compounds could induce apoptosis in cancer cell lines through oxidative stress pathways. These findings suggest that similar mechanisms may apply to this compound.

- Genotoxicity Assessment : Research has shown that some nitroaromatic compounds are capable of causing DNA damage in mammalian cells. Although results vary widely among different studies, the potential for genotoxic effects remains a concern for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.